![molecular formula C14H15N3O3S B2636208 6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797983-21-1](/img/structure/B2636208.png)
6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a type of pyrrolidine, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The compound 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine displayed the most effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .科学的研究の応用
Antimicrobial Properties
Research has illustrated that derivatives of tetrahydropyrimido[4,5-d]pyrimidines exhibit notable antimicrobial properties. These compounds, including sulfonyl tetrahydropyrimido derivatives, have shown interesting antibacterial and antifungal activities. The presence of a free amino group in these derivatives significantly enhances their antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Cieplik, Pluta, & Gubrynowicz, 2004).
Synthesis and Characterization of Tricyclic Compounds
A systematic investigation into the synthesis, characterization, and biological activity of substituted tricyclic compounds, specifically tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, has been conducted. These compounds have demonstrated significant anti-bacterial and anti-fungal activities, showcasing their potential in pharmaceutical applications (Mittal, Sarode, & Vidyasagar, 2011).
Corrosion Inhibition
Pyrimidine-2-thione derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. The study indicates that these compounds effectively inhibit corrosion by adsorbing onto the metal surface, following the Langmuir isotherm model. This research provides insight into the development of new corrosion inhibitors for industrial applications (Soltani et al., 2015).
One-Pot Synthesis and Antimicrobial Activities
A one-pot synthesis method for creating pyrido[2,3-d]pyrimidine derivatives using sulfonic acid functionalized materials has been developed. Some of these synthesized compounds have shown antimicrobial activities against fungi, gram-positive, and gram-negative bacteria, indicating their potential use in medicinal chemistry (Ziarani et al., 2015).
Synthesis of Novel Compounds
The synthesis of novel oxo pyrimido pyrimidine derivatives and their potential applications have been investigated. These compounds are synthesized with various pharmacological and biological activities in mind, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, further emphasizing the versatility of pyrimidine derivatives in drug development (Jadhav et al., 2022).
作用機序
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
将来の方向性
特性
IUPAC Name |
6-(3-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-12-3-2-4-13(7-12)21(18,19)17-6-5-14-11(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRRJHBBAOIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)

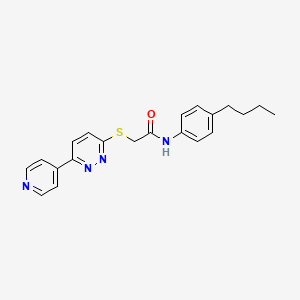
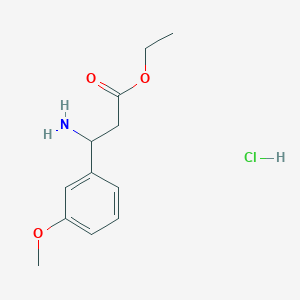
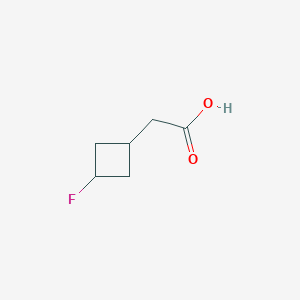
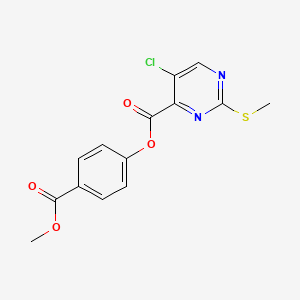
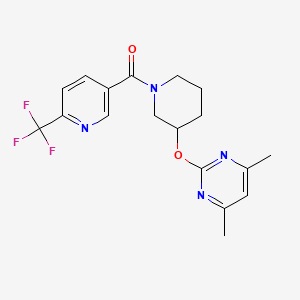
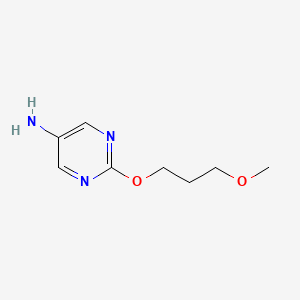
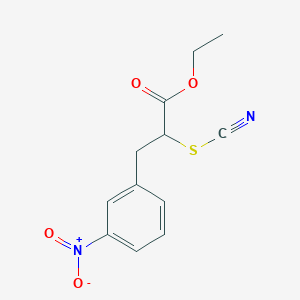
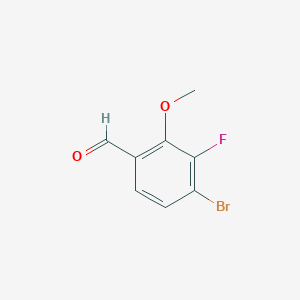
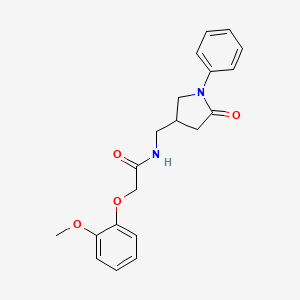

![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)